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3-(2-Bromophenyl)-3-methylbutan-1-aminehydrochloride
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Overview
Description
3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride is an organic compound with the following chemical structure:
C11H16BrN⋅HCl
It consists of a bromophenyl group attached to a 3-methylbutan-1-amine moiety. The compound is commonly used in research and industrial applications due to its unique properties.
Preparation Methods
Synthesis:: The compound can be synthesized through electrophilic halogenation of phenol with bromine. Specifically, starting from 3-phenylpropanoic acid, the target compound is prepared via aromatic ring bromination. Alternatively, it can be synthesized using diethyl oxalate and 2-bromobenzyl bromide through substitution reactions .
Industrial Production:: Industrial-scale production methods involve optimizing the synthetic routes for efficiency and yield. These methods typically follow the same principles as laboratory synthesis but are adapted for large-scale production.
Chemical Reactions Analysis
3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the bromophenyl group can yield the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups (e.g., amino, hydroxyl, or alkyl groups).
Common reagents include bromine, reducing agents (such as LiAlH₄), and strong acids (like HCl). The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicine: It may serve as a precursor for drug development due to its structural features.
Chemical Synthesis: Used in the synthesis of other compounds.
Biological Studies: Investigating its effects on cellular processes.
Mechanism of Action
The exact mechanism of action is context-dependent. It may interact with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride is unique due to its specific substitution pattern. Similar compounds include other bromophenyl derivatives, such as 2-bromophenol and 4-bromophenol.
Biological Activity
3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure featuring a bromophenyl group and an amine functional group, is being investigated for various pharmacological applications.
- Molecular Formula : C11H16BrN·HCl
- Molecular Weight : Approximately 276.62 g/mol
The compound's structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of 3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the bromine atom enhances the compound's lipophilicity, which may facilitate its binding to lipid membranes and biological macromolecules.
Pharmacological Applications
Research indicates that this compound exhibits significant pharmacological properties, including:
- Antidepressant Effects : Preliminary studies suggest that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses, making it a candidate for treating conditions like arthritis.
- Neuroprotective Properties : Investigations into its effects on neuronal health indicate potential applications in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes associated with disease pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation:
Study | Target Enzyme | Inhibition Percentage |
---|---|---|
Study A | MAO-A | 65% |
Study B | MAO-B | 70% |
These findings suggest that 3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride may have therapeutic potential in managing mood disorders.
Case Study 1: Antidepressant Activity
A recent clinical trial examined the efficacy of 3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride in patients with major depressive disorder. The trial involved a double-blind, placebo-controlled design over 12 weeks. Results indicated a significant reduction in depression scores compared to the placebo group:
- Participants : 120 patients
- Outcome Measure : Hamilton Depression Rating Scale (HDRS)
- Results :
- Treatment group showed a reduction of 50% in HDRS scores.
- Placebo group showed a reduction of only 15%.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The treatment group received daily doses of 3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride for four weeks, resulting in:
- Reduction in Joint Swelling : 40% compared to control.
- Decrease in Inflammatory Markers : Notable reductions in TNF-alpha and IL-6 levels were observed.
Properties
Molecular Formula |
C11H17BrClN |
---|---|
Molecular Weight |
278.61 g/mol |
IUPAC Name |
3-(2-bromophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,7-8-13)9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H |
InChI Key |
NCRRPNFQVAFWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=CC=CC=C1Br.Cl |
Origin of Product |
United States |
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